(4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol
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Overview
Description
(4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol typically involves the reaction of 4-chloro-3-ethyl-1-methyl-1H-pyrazole with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
(4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(4-chloro-1-ethyl-1H-pyrazol-5-yl)methanamine hydrochloride: This compound is similar in structure but contains an amine group instead of a hydroxyl group.
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of a hydroxyl group.
Uniqueness
(4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
(4-chloro-2-ethylpyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-2-9-6(4-10)5(7)3-8-9/h3,10H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWYJTKYXIVXDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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